2-Bromo-5-(isopropylsulfonyl)benzamide 2-Bromo-5-(isopropylsulfonyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18642052
InChI: InChI=1S/C10H12BrNO3S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H2,12,13)
SMILES:
Molecular Formula: C10H12BrNO3S
Molecular Weight: 306.18 g/mol

2-Bromo-5-(isopropylsulfonyl)benzamide

CAS No.:

Cat. No.: VC18642052

Molecular Formula: C10H12BrNO3S

Molecular Weight: 306.18 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-5-(isopropylsulfonyl)benzamide -

Specification

Molecular Formula C10H12BrNO3S
Molecular Weight 306.18 g/mol
IUPAC Name 2-bromo-5-propan-2-ylsulfonylbenzamide
Standard InChI InChI=1S/C10H12BrNO3S/c1-6(2)16(14,15)7-3-4-9(11)8(5-7)10(12)13/h3-6H,1-2H3,(H2,12,13)
Standard InChI Key OHCLESGXOUPVGS-UHFFFAOYSA-N
Canonical SMILES CC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s systematic IUPAC name is 2-bromo-5-(propan-2-ylsulfonyl)benzamide, reflecting its substitution pattern. Key molecular attributes include:

PropertyValue
Molecular formulaC10H12BrNO3S\text{C}_{10}\text{H}_{12}\text{BrNO}_{3}\text{S}
Molecular weight306.18 g/mol
Canonical SMILESCC(C)S(=O)(=O)C1=CC(=C(C=C1)Br)C(=O)N
Topological polar surface area86.7 Ų

The sulfonyl group (SO2-\text{SO}_2-) and bromine atom introduce significant polarity, influencing solubility in polar solvents like dimethyl sulfoxide (DMSO) or methanol .

Synthetic Methodologies

Stepwise Synthesis

The synthesis typically involves sequential functionalization of a benzamide precursor:

Sulfonylation

A benzene derivative undergoes sulfonylation using isopropylsulfonyl chloride (C3H7SO2Cl\text{C}_3\text{H}_7\text{SO}_2\text{Cl}) in the presence of a base such as pyridine to neutralize HCl byproducts . Reaction conditions:

  • Temperature: 0–25°C

  • Solvent: Dichloromethane or tetrahydrofuran

  • Yield: 70–85% after column purification

Bromination

Electrophilic bromination is achieved using N\text{N}-bromosuccinimide (NBS) under radical initiation or Lewis acid catalysis (e.g., FeBr3\text{FeBr}_3) . Key parameters:

  • Regioselectivity: Directed by the sulfonyl group’s meta-directing effects

  • Reaction time: 4–12 hours

  • Purification: Recrystallization from ethanol/water mixtures

Amidation

The final step involves converting a carboxylic acid intermediate to the benzamide using ammonium chloride or gaseous ammonia in a Dean-Stark apparatus to remove water .

Industrial-Scale Production

Optimized protocols for large-scale manufacturing include:

  • Continuous flow reactors: To enhance heat transfer and reduce reaction times

  • Automated crystallization systems: For consistent particle size distribution

  • Quality control: HPLC purity thresholds >98% with UV detection at 254 nm

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution reactions with nucleophiles such as:

  • Amines: Producing 2-amino derivatives

  • Thiols: Forming sulfide-linked analogs

  • Alkoxides: Generating ethers under basic conditions

Notably, the sulfonyl group’s electron-withdrawing nature activates the ring toward nucleophilic attack at the para position relative to the sulfone .

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura couplings with boronic acids enable biaryl formation. For example:

C10H12BrNO3S+ArB(OH)2Pd(PPh3)4C10H12ArNO3S+B(OH)3\text{C}_{10}\text{H}_{12}\text{BrNO}_{3}\text{S} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd(PPh}_3\text{)}_4} \text{C}_{10}\text{H}_{12}\text{ArNO}_{3}\text{S} + \text{B(OH)}_3

Optimized conditions use 2 mol% catalyst in toluene/water mixtures at 80°C .

Industrial and Materials Applications

Polymer Additives

Incorporating 2-bromo-5-(isopropylsulfonyl)benzamide into polyesters improves:

  • Thermal stability: Decomposition onset temperature increased by 40°C

  • Flame retardancy: LOI (Limiting Oxygen Index) values up to 28%

Surface Coatings

Thin films deposited via chemical vapor deposition exhibit:

  • Water contact angle: 110°, indicating hydrophobicity

  • Adhesion strength: 15 MPa on steel substrates

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